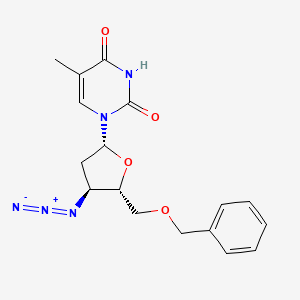
3'-Azido-5'-O-benzyl-3'-deoxythymidine
説明
3’-Azido-5’-O-benzyl-3’-deoxythymidine is a potent antiviral compound that has found a variety of applications in biomedical research and clinical practice. Originally developed in the 1960s as a potential cancer therapy, its dramatic antiretroviral activity led to its subsequent approval by the FDA in 1987 for the treatment of HIV/AIDS.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-5’-O-benzyl-3’-deoxythymidine typically involves multiple steps, starting from thymidine. The key steps include the protection of the hydroxyl groups, azidation of the 3’-position, and benzylation of the 5’-position. The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate these transformations .
Industrial Production Methods
Industrial production methods for 3’-Azido-5’-O-benzyl-3’-deoxythymidine are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH .
化学反応の分析
Types of Reactions
3’-Azido-5’-O-benzyl-3’-deoxythymidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of 3’-Azido-5’-O-benzyl-3’-deoxythymidine, which can have different biological activities and properties .
科学的研究の応用
3’-Azido-5’-O-benzyl-3’-deoxythymidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: It is a key component in antiretroviral therapy for HIV/AIDS.
Industry: It is used in the production of antiviral drugs and as a research reagent
作用機序
The mechanism of action of 3’-Azido-5’-O-benzyl-3’-deoxythymidine involves its incorporation into viral DNA during replication. The azido group at the 3’-position prevents the formation of phosphodiester linkages, thereby terminating the growing DNA chain. This inhibition of viral DNA synthesis effectively halts the replication of the virus .
類似化合物との比較
Similar Compounds
3’-Azido-3’-deoxythymidine: Another potent antiviral compound with similar mechanisms of action.
2’,3’-Dideoxycytidine: Used in antiretroviral therapy but with different pharmacokinetic properties.
Lamivudine: Another nucleoside analog used in combination therapies for HIV/AIDS.
Uniqueness
3’-Azido-5’-O-benzyl-3’-deoxythymidine is unique due to its specific structural modifications, which enhance its antiviral activity and pharmacokinetic properties. The benzyl group at the 5’-position increases its lipophilicity, improving its cellular uptake and distribution .
特性
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-11-8-22(17(24)19-16(11)23)15-7-13(20-21-18)14(26-15)10-25-9-12-5-3-2-4-6-12/h2-6,8,13-15H,7,9-10H2,1H3,(H,19,23,24)/t13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGONCMFUCIXRLO-RRFJBIMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COCC3=CC=CC=C3)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COCC3=CC=CC=C3)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153274 | |
| Record name | 3'-Azido-5'-O-benzyl-3'-deoxythymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121456-55-1 | |
| Record name | 3'-Azido-5'-O-benzyl-3'-deoxythymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121456551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Azido-5'-O-benzyl-3'-deoxythymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)


![4-[[5-(Morpholin-4-ylmethyl)-1,4-dioxan-2-yl]methyl]morpholine](/img/structure/B1267811.png)



![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)
![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)





